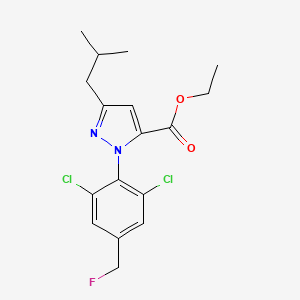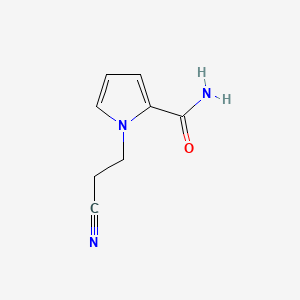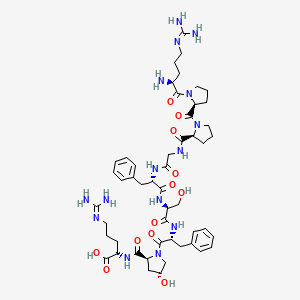
2-(Fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine ring, followed by the introduction of the fluoromethyl and tetramethyl-1,3,2-dioxaborolane groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring is planar, and the fluoromethyl and tetramethyl-1,3,2-dioxaborolane groups would be attached to this ring. The exact three-dimensional structure would depend on the specific orientations of these groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyridine ring can participate in electrophilic aromatic substitution reactions, while the fluoromethyl group can undergo nucleophilic substitution reactions. The tetramethyl-1,3,2-dioxaborolane group can participate in boronate ester formation and subsequent cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Crystallographic and Conformational Analysis
Research on compounds similar to 2-(Fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, involves crystallographic and conformational analysis using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is employed for molecular structure calculations and the analysis of molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties of the compounds (Huang et al., 2021).
Structural and Reactivity Studies
The structure of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been compared with its regioisomer to understand structural differences, such as the orientation of the dioxaborolane ring and the bond angles of the BO2 group. Ab initio calculations based on HOMO and LUMO have been conducted to explain variations in chemical reactivity (Sopková-de Oliveira Santos et al., 2003).
Application in Fluoride Shuttle Batteries
Boron-based compounds, including derivatives of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are used as anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries (FSBs). Their structural variations, like the presence of pyridine or aniline, influence the Lewis acidity of borate and impact the battery's performance in terms of fluoride ion conductivity and solubility (Kucuk & Abe, 2020).
Synthesis and Characterization in Organic Chemistry
Compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole are used as raw substitute materials in organic synthesis. These compounds are characterized using spectroscopies and X-ray diffraction. DFT calculations are performed for structural determination (Liao et al., 2022).
Fluorescence Probes for Detection
Boronate ester fluorescence probes incorporating elements similar to 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl have been synthesized for detecting hydrogen peroxide (H2O2). These probes show specific fluorescence responses owing to the boronate ester functionality, indicating their potential in sensitive detection applications (Lampard et al., 2018).
Enhanced Sensing Performance
The introduction of functional groups to boron esters, akin to 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, has been explored to enhance the sensing performance of hydrogen peroxide vapor. Such modifications lead to faster reaction times and lower detection limits, demonstrating the applicability of these compounds in explosive detection and other sensitive monitoring tasks (Fu et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-5-6-15-10(7-9)8-14/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARHJHRCUQVIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


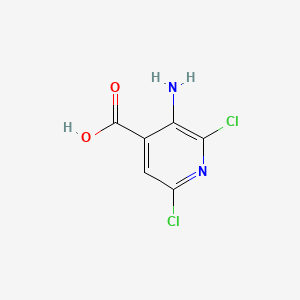

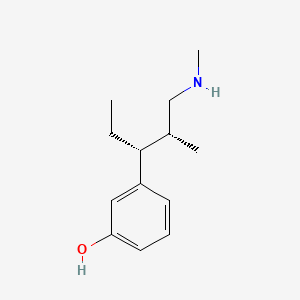


![N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine](/img/structure/B590745.png)
